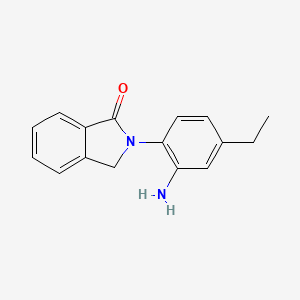

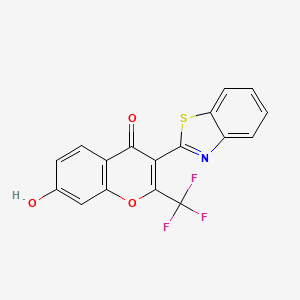

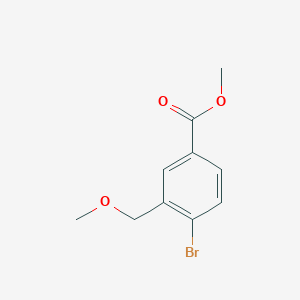

2-(2-amino-4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-amino-4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one (2-(2-AEIP)-2,3-DHI) is an indole derivative that has been studied for its potential applications in the fields of medicine and biochemistry. It has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis Methods

A variety of derivatives of 2,3-dihydro-1H-isoindol-1-one have been synthesized through various methods:

- Sato et al. (1986) described a method for synthesizing 2,3-dihydro-2-alkyl-3-(substituted amino)-1H-isoindol-1-ones using a phase-transfer catalyst system, derived from 2-cyanobenzaldehyde and alkyl halides (Sato, Senzaki, Goto, & Saito, 1986).

- Milen et al. (2016) developed a synthesis for racemic dialkyl (2-substituted-3-oxo-2,3-dihydro-1H-isoindol-1-yl) phosphonates through a three-component reaction using propylphosphonic anhydride (T3P®) (Milen, Dancsó, Földesi, Slégel, & Volk, 2016).

- Couture, Deniau, and Grandclaudon (1997) synthesized 3-(alkyl and aryl)methylene-2,3-dihydro-1H-isoindol-1-one derivatives through a one-pot reaction sequence (Couture, Deniau, & Grandclaudon, 1997).

Chemical Transformations and Reactions

- Bevk et al. (2001) prepared Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate and explored its reactions with various amines and hydrazines, leading to different substituted products (Bevk, Kmetič, Rečnik, Svete, Golič, Golobič, & Stanovnik, 2001).

- Jóźwiak et al. (2014) described the synthesis of phosphorylated isoindolinone derivatives, including diethyl [2-(2-alkyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)ethyl]phosphonates (Jóźwiak, Zagórski, Płotka, & Cal, 2014).

Biological Applications and Studies

- Claudi et al. (1996) synthesized derivatives of 2,3-dihydro-1H-indene and evaluated them as dopamine receptors ligands, indicating potential biological activities of similar structures (Claudi, Cingolani, Di Stefano, Giorgioni, Amenta, Barili, Ferrari, & Giuliani, 1996).

- Liu et al. (1991) utilized derivatives of isoindole in capillary electrophoresis for ultrasensitive determination of primary amines, indicating its application in analytical chemistry (Liu, Hsieh, Wiesler, & Novotny, 1991).

properties

IUPAC Name |

2-(2-amino-4-ethylphenyl)-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-2-11-7-8-15(14(17)9-11)18-10-12-5-3-4-6-13(12)16(18)19/h3-9H,2,10,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZAMEJQZMUEHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N2CC3=CC=CC=C3C2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-{N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamido}acetate](/img/structure/B2465053.png)

![Ethyl 4-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-3-oxobutanoate](/img/structure/B2465056.png)

![4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol](/img/structure/B2465058.png)

![N-(4-ethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2465061.png)

![4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid](/img/structure/B2465070.png)

![methyl 3-(benzoylamino)-2-oxo-6-[(E)-2-(1,3-thiazol-2-ylamino)ethenyl]-2H-pyran-5-carboxylate](/img/structure/B2465071.png)